

# An In-depth Technical Guide to Tert-butyl 7-hydroxyheptanoate

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## Compound of Interest

Compound Name:	Tert-butyl 7-hydroxyheptanoate
CAS No.:	86013-78-7
Cat. No.:	B1465209

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tert-butyl 7-hydroxyheptanoate** is a bifunctional aliphatic linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group at one end and a tert-butyl protected carboxylic acid at the other, makes it a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates.<sup>[1][2][3][4][5][6][7][8][9]</sup> The seven-carbon chain provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.<sup>[4][5]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **tert-butyl 7-hydroxyheptanoate**.

## Chemical and Physical Properties

**Tert-butyl 7-hydroxyheptanoate** is a liquid at room temperature with the following properties:

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O <sub>3</sub>	[10]
Molecular Weight	202.29 g/mol	[10]
CAS Number	86013-78-7	[10]
Appearance	Liquid	[10]
Storage Temperature	4°C	[10]
Purity (Typical)	>95%	[10]

## Synthesis of Tert-butyl 7-hydroxyheptanoate

While various proprietary methods exist for the synthesis of **tert-butyl 7-hydroxyheptanoate**, a common and straightforward approach involves the esterification of 7-hydroxyheptanoic acid with tert-butanol under acidic conditions. Below is a representative experimental protocol.

### Experimental Protocol: Esterification of 7-Hydroxyheptanoic Acid

Materials:

- 7-Hydroxyheptanoic acid
- Tert-butanol
- Dichloromethane (DCM), anhydrous
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane.
- Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.
- Combine the filtrate and washings and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **tert-butyl 7-hydroxyheptanoate**.

Safety Precautions: DCC is a potent allergen and should be handled with appropriate personal protective equipment. All procedures should be carried out in a well-ventilated fume hood.

## Spectroscopic Data (Predicted)

Disclaimer: The following spectral data is predicted based on the known chemical structure and typical values for the functional groups present. Actual experimental values may vary.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.64	t, J = 6.6 Hz	2H	-CH <sub>2</sub> -OH
2.20	t, J = 7.5 Hz	2H	-CH <sub>2</sub> -COO-
1.68 - 1.52	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -OH, -CH <sub>2</sub> -CH <sub>2</sub> -COO-
1.44	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
1.42 - 1.30	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.25	br s	1H	-OH

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
173.5	C=O
80.3	-C(CH <sub>3</sub> ) <sub>3</sub>
62.8	-CH <sub>2</sub> -OH
35.4	-CH <sub>2</sub> -COO-
32.5	-CH <sub>2</sub> -CH <sub>2</sub> -OH
28.1	-C(CH <sub>3</sub> ) <sub>3</sub>
28.9	Alkyl CH <sub>2</sub>
25.6	Alkyl CH <sub>2</sub>
24.9	Alkyl CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
2935, 2860	Strong	C-H stretch (aliphatic)
1730	Strong	C=O stretch (ester)[11][12]
1250, 1150	Strong	C-O stretch (ester)[11][12]

## Applications in Drug Development

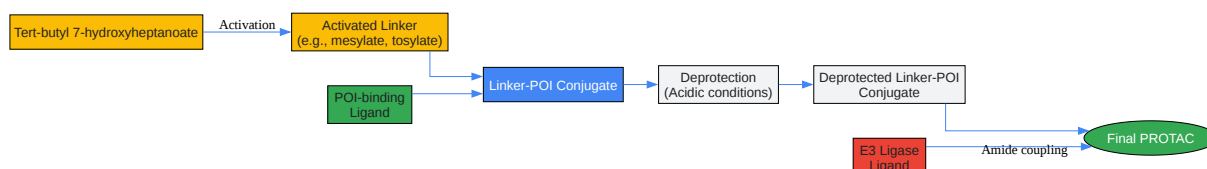
**Tert-butyl 7-hydroxyheptanoate** serves as a valuable bifunctional linker in the synthesis of various drug candidates and chemical biology tools.[1] Its key features are the orthogonal protecting groups—the hydroxyl group can be derivatized while the tert-butyl ester remains intact, and vice versa. The tert-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid for further conjugation.[7]

The primary application of this linker is in the construction of PROTACs.[3][4][5][6][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest

(POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the POI-binding ligand and the E3 ligase ligand.[4][5] The flexible seven-carbon chain of **tert-butyl 7-hydroxyheptanoate** can be an optimal spacer for inducing the formation of a productive ternary complex.[4]

## Representative Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of **tert-butyl 7-hydroxyheptanoate** in the synthesis of a PROTAC.

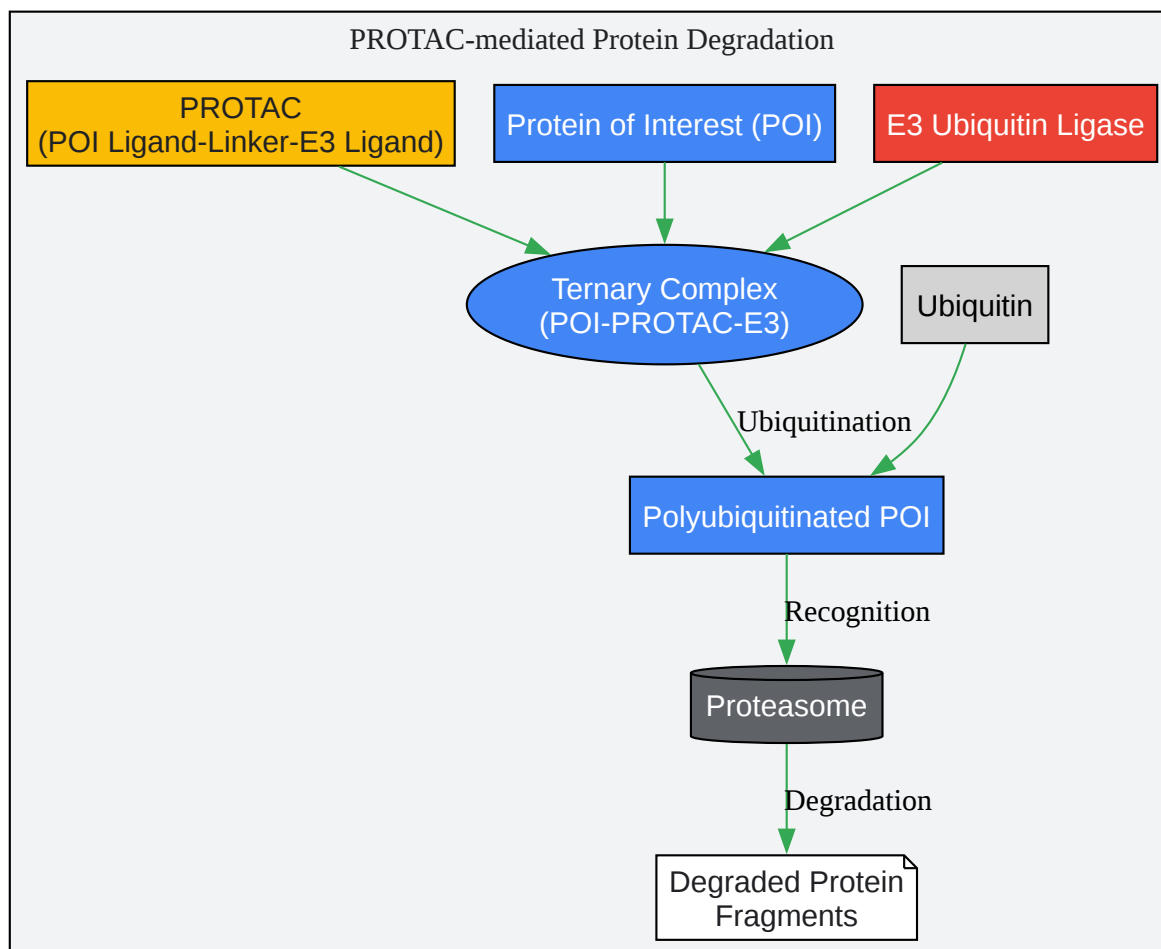


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Generalized workflow for PROTAC synthesis using a bifunctional linker.

## Signaling Pathways and Logical Relationships

As a synthetic linker, **tert-butyl 7-hydroxyheptanoate** does not have its own signaling pathway. Its role is to connect two active moieties, and the biological effect of the resulting conjugate is determined by these moieties. The logical relationship in its application, for instance in a PROTAC, is to facilitate the interaction between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.



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Mechanism of action of a PROTAC facilitated by a linker.

## Conclusion

**Tert-butyl 7-hydroxyheptanoate** is a key building block in modern drug discovery, offering a flexible and versatile platform for the synthesis of bifunctional molecules. Its straightforward synthesis and orthogonal protecting groups make it an attractive choice for researchers developing targeted therapies such as PROTACs. A thorough understanding of its properties

and applications is essential for its effective utilization in the design and synthesis of next-generation therapeutics.

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